molecular formula C19H18N2O4 B1298160 (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate CAS No. 74743-23-0

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No. B1298160
CAS RN: 74743-23-0
M. Wt: 338.4 g/mol
InChI Key: RYROTMZMTMCWEP-INIZCTEOSA-N
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Description

“(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound with the molecular formula C19H18N2O4. It has an average mass of 338.357 Da and a monoisotopic mass of 338.126648 Da .


Molecular Structure Analysis

The molecular structure of “(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate” consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound’s structure includes an ethyl group, an aminophenyl group, and a dioxoisoindolin group .


Physical And Chemical Properties Analysis

“(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate” has a molecular weight of 338.4 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its relative lipophilicity. This compound has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Polymorphism Studies

  • The polymorphism of similar ethyl propanoate derivatives has been studied using spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, impacting their development and formulation (Vogt et al., 2013).

Synthesis Methodologies

  • Research on synthesis methods for related compounds includes the development of novel reactions and the identification of new intermediates. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, which could be related to the synthesis of the compound , employs tandem Knoevenagel condensation/alkylidene reduction, highlighting innovative approaches to constructing complex molecules (Nagel et al., 2011).

Anticancer Research

  • Novel derivatives, including those related to isoindoline, have been synthesized for potential anticancer applications. These compounds, including conjugates of 6-mercaptopurine or 2-aminothiazole, have been evaluated for their ability to act as anticancer agents, demonstrating the therapeutic potential of such chemical frameworks (Nadhum & Mohammed, 2020).

Supramolecular Chemistry

  • Studies on the supramolecular properties of ethyl propanoate derivatives, including their self-assembly through noncovalent interactions, provide insights into the design of novel materials and drug delivery systems. This research offers a glimpse into the potential applications of these compounds beyond their initial therapeutic purposes (Dowarah et al., 2022).

properties

IUPAC Name

ethyl (2S)-3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYROTMZMTMCWEP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132895
Record name Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

CAS RN

74743-23-0
Record name Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74743-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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